molecular formula C21H18N2O3 B11076188 4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one

4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B11076188
M. Wt: 346.4 g/mol
InChI Key: TUIIPZJVMWPVAB-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one is a complex organic compound characterized by its oxazolidinone core, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between an amino alcohol and a ketone or aldehyde under acidic or basic conditions can lead to the formation of the oxazolidinone ring.

    Introduction of the Pyridin-3-ylmethyl Group: This step often involves the use of a pyridine derivative, which can be attached to the oxazolidinone core through nucleophilic substitution or other coupling reactions.

    Hydroxylation and Phenylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for exploring biological pathways and mechanisms.

Medicine

Medically, this compound may have potential as a pharmaceutical agent. Its oxazolidinone core is similar to that found in some antibiotics, suggesting possible antimicrobial properties. Research into its pharmacological effects and therapeutic applications is ongoing.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4,5-diphenyl-1,3-oxazolidin-2-one: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.

    3-(Pyridin-3-ylmethyl)-1,3-oxazolidin-2-one:

    4,5-Diphenyl-1,3-oxazolidin-2-one: Lacks both the hydroxyl and pyridin-3-ylmethyl groups, limiting its utility in biological and chemical research.

Uniqueness

4-Hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

4-hydroxy-4,5-diphenyl-3-(pyridin-3-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H18N2O3/c24-20-23(15-16-8-7-13-22-14-16)21(25,18-11-5-2-6-12-18)19(26-20)17-9-3-1-4-10-17/h1-14,19,25H,15H2

InChI Key

TUIIPZJVMWPVAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CN=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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